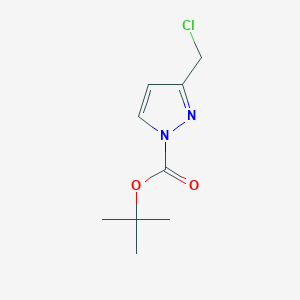
tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Chloromethylation: The pyrazole ring is chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The resulting chloromethyl pyrazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate.
Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide or tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyrazoles with various functional groups depending on the nucleophile used.
- Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the design of bioactive molecules and pharmaceuticals.
- Investigated for its role in enzyme inhibition and receptor binding studies.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Explored for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or modifying receptor sites. The tert-butyl ester group provides stability and lipophilicity, enhancing its bioavailability and cellular uptake.
Comparison with Similar Compounds
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.
tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate: Contains a hydroxymethyl group, making it less reactive towards nucleophiles.
tert-Butyl 3-(methyl)-1H-pyrazole-1-carboxylate: Lacks the halogen functionality, resulting in different reactivity and applications.
Uniqueness:
- The presence of the chloromethyl group in tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate makes it highly reactive towards nucleophiles, allowing for diverse chemical modifications.
- The tert-butyl ester group provides stability and enhances lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
tert-butyl 3-(chloromethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 |
InChI Key |
BIAJUYFBRDNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


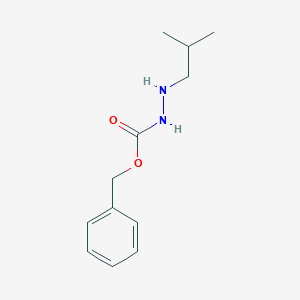

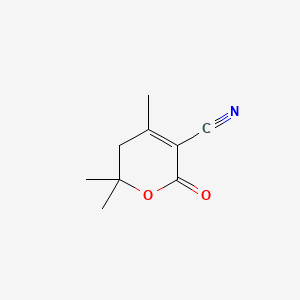
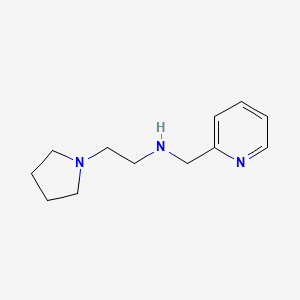


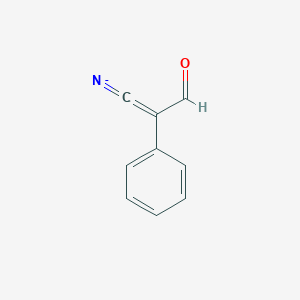
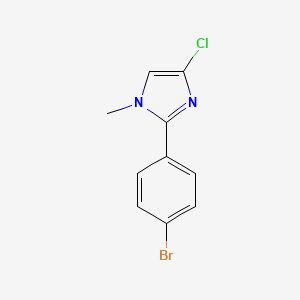
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
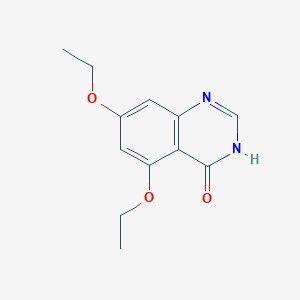
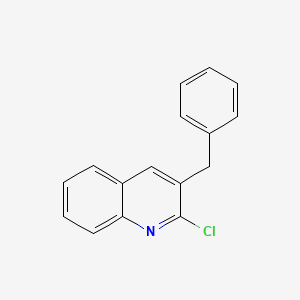
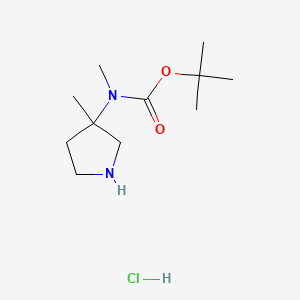
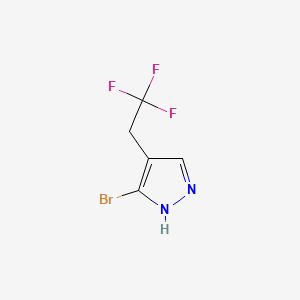
![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
